molecular formula C11H18N2O2S B1382390 tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate CAS No. 1803608-32-3

tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Cat. No.: B1382390
CAS No.: 1803608-32-3
M. Wt: 242.34 g/mol
InChI Key: DRZWOCQJWRGWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its thiazole ring is a common motif in many bioactive molecules, and the carbamate group can enhance the compound’s stability and bioavailability.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism by which tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, thiazole ring, and carbamate group makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-(5-propan-2-yl-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)8-9(12-6-16-8)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWOCQJWRGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 3
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 4
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 5
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 6
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.